molecular formula C9H15N3O10P2 B10777178 2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate CAS No. 178809-71-7

2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate

Cat. No.: B10777178
CAS No.: 178809-71-7
M. Wt: 387.18 g/mol
InChI Key: COFNIXBQVWFHTR-SHYZEUOFSA-N
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Description

2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:

    Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.

    Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.

    Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.

Industrial Production Methods

Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

    Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.

Scientific Research Applications

2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:

    Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.

    Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.

    Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.

    Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.

Mechanism of Action

The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.

    2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.

    2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.

Uniqueness

2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.

Properties

CAS No.

178809-71-7

Molecular Formula

C9H15N3O10P2

Molecular Weight

387.18 g/mol

IUPAC Name

[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1

InChI Key

COFNIXBQVWFHTR-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O

Origin of Product

United States

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